N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC9820129
Molecular Formula: C23H26N4O2
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N4O2 |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C23H26N4O2/c28-22(27-14-12-26(13-15-27)17-18-6-2-1-3-7-18)10-11-24-23(29)21-16-19-8-4-5-9-20(19)25-21/h1-9,16,25H,10-15,17H2,(H,24,29) |
| Standard InChI Key | BRAGPUSTOYAMEH-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)CCNC(=O)C3=CC4=CC=CC=C4N3 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of amide bonds and the incorporation of piperazine and indole moieties. For example, the synthesis of 1-benzyl-3-[4-aryl-1-piperazinyl]carbonyl-1H-indoles involves Vilsmeier-Haack formylation and subsequent reactions to introduce the piperazine group .
Synthesis Steps:
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Indole Activation: Activation of the indole ring, possibly through formylation or carboxylation.
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Piperazine Coupling: Introduction of the piperazine moiety via amide bond formation.
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Purification: Final purification steps to isolate the desired compound.
Potential Applications:
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Pharmacological Research: Potential use in studying dopamine receptors or other neurological targets.
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Cancer Research: Possible anticancer properties due to the indole structure.
Data Table: Comparison of Related Compounds
Further research is needed to fully characterize N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1H-indole-2-carboxamide and explore its potential applications in medicinal chemistry.
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